3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
3-[(Difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted at position 3 with a difluoromethylsulfanyl (-S-CF₂H) group and at position 5 with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c1-17-7-4-2-6(3-5-7)8-14-15-10(16(8)13)18-9(11)12/h2-5,9H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVXFXXAWZCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as nitriles or carboxylic acids.
Introduction of the Difluoromethyl Sulfanyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions to introduce the difluoromethyl sulfanyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluoromethyl group, potentially leading to the formation of simpler amine derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a variety of pathogens, including bacteria and fungi. The presence of the difluoromethyl group may enhance binding affinity to biological targets, potentially increasing efficacy against resistant strains.
- Anticancer Potential : The triazole ring is known for its role in anticancer drug development. Compounds with this structure have been shown to inhibit tumor growth through various mechanisms, including interference with cell cycle progression and induction of apoptosis. The specific compound under discussion may share these properties due to its structural similarities with other known anticancer agents.
- Antimalarial Properties : A study on related triazole compounds highlighted their potential as antimalarial agents. By modifying the triazole structure and incorporating specific substituents, researchers aim to develop effective treatments against malaria. The unique features of 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine suggest it could serve as a lead compound for further antimalarial drug development .
Agrochemical Applications
- Fungicides : The triazole class is also well-known for its use in agricultural fungicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new fungicidal agents that can be used in crop protection strategies.
- Herbicides : Modifications of triazole compounds have been explored for herbicidal applications due to their ability to disrupt plant growth processes. Future research may investigate the herbicidal potential of this compound.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Key Observations :
Tyrosinase Inhibition
- 3-[(4-Fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (IC₅₀ = 1.2 µM) : Fluorine at the benzyl position enhances π-stacking in the enzyme’s catalytic site .
- Target Compound : The difluoromethyl group may further optimize inhibitory potency due to increased electronegativity and van der Waals interactions .
Antimicrobial Activity
- 3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine derivatives : Exhibit >90% inhibition of Candida albicans at 0.01% concentration, attributed to the thiophene moiety’s lipophilicity .
- Target Compound : The 4-methoxyphenyl group likely improves membrane penetration, suggesting comparable or superior antifungal activity .
Physicochemical Properties
Note: Fluorine and methoxy groups balance solubility and membrane permeability, critical for bioavailability .
Biological Activity
3-[(Difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS No. 730950-25-1) is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₅F₂N₃OS, with a molecular weight of 272.27 g/mol. Its structure features a triazole ring substituted with a difluoromethyl sulfanyl group and a methoxyphenyl moiety, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the difluoromethyl group in this compound may enhance its potency against various pathogens. A study on related triazole compounds showed promising results against bacterial strains, suggesting that similar mechanisms could be at play for this compound .
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones. The compound's structural characteristics may enable it to act as a DPP-IV inhibitor. Research on similar triazole-based compounds has shown that modifications can significantly enhance DPP-IV inhibitory activity . The implications for glucose metabolism regulation warrant further investigation into this compound's potential therapeutic applications in diabetes management.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes such as DPP-IV, leading to altered metabolic pathways.
- Cellular Signaling Modulation : Its ability to affect cellular signaling pathways could result in modified cell growth and apoptosis.
- Antimicrobial Action : The structural components may disrupt microbial cell walls or interfere with metabolic processes within pathogens.
Case Studies and Research Findings
Q & A
Basic: What are the established synthetic routes for 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, and how are reaction conditions optimized?
Answer:
- S-Alkylation : React 5-amino-1,2,4-triazole derivatives with difluoromethylsulfanyl halides in alkaline media (e.g., KOH/EtOH) at room temperature, monitored via TLC .
- Cyclocondensation : Use thiourea intermediates with substituted phenylhydrazines under reflux in ethanol, with reaction progress tracked by FT-IR for thiocarbonyl group disappearance .
- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), triazole NH2 (δ 5.5–6.0 ppm), and difluoromethyl (δ 4.5–5.5 ppm, split due to 19F coupling) .
- FT-IR : Confirm sulfanyl (C-S stretch at 650–700 cm⁻¹) and triazole ring (C=N at 1500–1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in triazole cores) .
Basic: What are the primary structural features influencing this compound’s reactivity and bioactivity?
Answer:
- Triazole Core : Enables π-π stacking with biological targets and hydrogen bonding via NH2 .
- 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability; methoxy group participates in hydrophobic interactions .
- Difluoromethylsulfanyl : Electron-withdrawing effects stabilize the triazole ring; fluorine atoms improve metabolic stability .
Advanced: How can researchers investigate the compound’s mechanism of action against biological targets like enzymes or receptors?
Answer:
- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for receptors (e.g., dopamine D2) in competitive displacement studies .
- Molecular Docking : Perform in silico screening (AutoDock Vina) against crystallized enzyme active sites (e.g., cytochrome P450) to predict binding modes .
- Enzyme Inhibition Kinetics : Measure IC50 values via fluorometric assays (e.g., β-lactamase inhibition using nitrocefin) .
Advanced: What computational methods are recommended for predicting the compound’s electronic properties and interaction dynamics?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO mixtures to study conformational stability .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro) with bioactivity data to design analogs .
Advanced: How should researchers address contradictory bioactivity data across studies (e.g., varying IC50 values in anticancer assays)?
Answer:
- Systematic SAR Studies : Synthesize analogs with controlled substituent variations (e.g., replacing methoxy with ethoxy) to isolate contributing factors .
- Pharmacological Profiling : Test against isogenic cell lines to rule out off-target effects .
- Meta-Analysis : Normalize data using standardized protocols (e.g., MTT assay cell viability at 48 hrs vs. 72 hrs) .
Advanced: What is the impact of the difluoromethylsulfanyl group on the compound’s electronic properties and metabolic stability?
Answer:
- Electronic Effects : The –SCF2H group reduces electron density on the triazole ring, confirmed via Hammett σp values (~0.52), enhancing electrophilic reactivity .
- Metabolic Stability : Fluorine atoms resist oxidative degradation (CYP450-mediated), as shown in microsomal stability assays (t1/2 > 120 mins) .
Advanced: What strategies are effective for improving aqueous solubility without compromising bioactivity?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays, validated by dynamic light scattering (DLS) for aggregation .
- Prodrug Design : Introduce phosphate esters at the NH2 group, cleaved in vivo by phosphatases .
- Structural Analogues : Replace methoxyphenyl with pyridinyl (logP reduction from 2.8 to 1.5) while retaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
